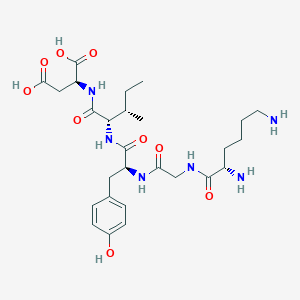
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid is a peptide compound composed of the amino acids lysine, glycine, tyrosine, isoleucine, and aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide through fermentation.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized tyrosine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with functional groups attached to amino acid residues.
Aplicaciones Científicas De Investigación
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological activities.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-glutamic acid: Similar structure but with glutamic acid instead of aspartic acid.
L-Lysylglycyl-L-tyrosyl-L-leucyl-L-aspartic acid: Similar structure but with leucine instead of isoleucine.
Uniqueness
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of lysine, glycine, tyrosine, isoleucine, and aspartic acid residues allows for unique interactions and functionalities not found in other similar peptides.
Propiedades
Número CAS |
651328-62-0 |
|---|---|
Fórmula molecular |
C27H42N6O9 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C27H42N6O9/c1-3-15(2)23(26(40)32-20(27(41)42)13-22(36)37)33-25(39)19(12-16-7-9-17(34)10-8-16)31-21(35)14-30-24(38)18(29)6-4-5-11-28/h7-10,15,18-20,23,34H,3-6,11-14,28-29H2,1-2H3,(H,30,38)(H,31,35)(H,32,40)(H,33,39)(H,36,37)(H,41,42)/t15-,18-,19-,20-,23-/m0/s1 |
Clave InChI |
UNMICFRUHMZMAG-GJLLLRFJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)

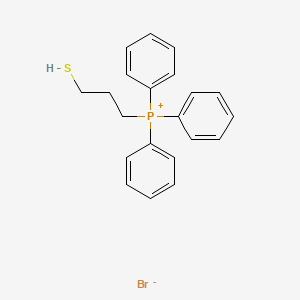
![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

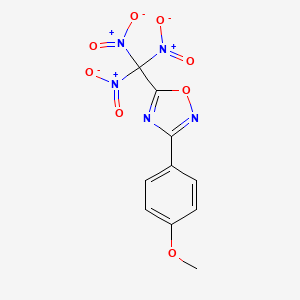
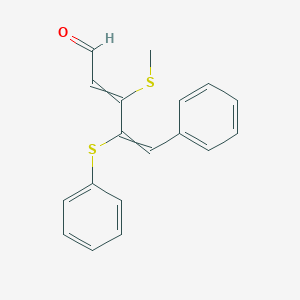
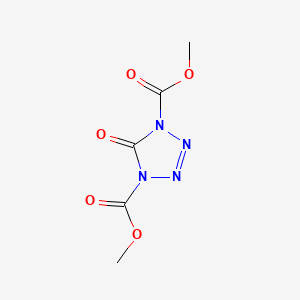
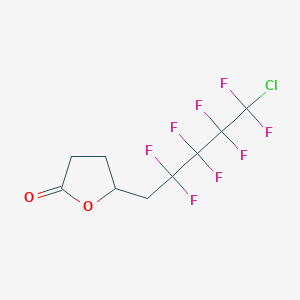
![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)


